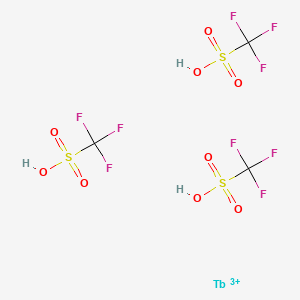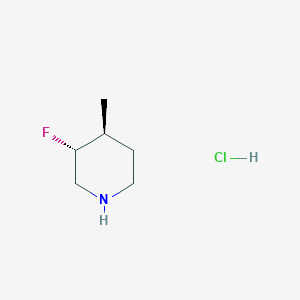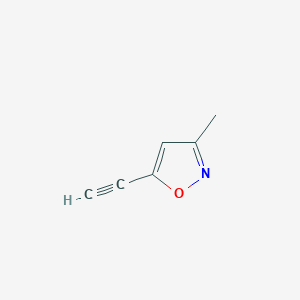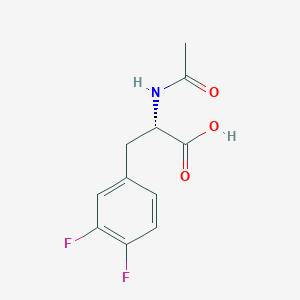
terbium(3+);trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(3+);trifluoromethanesulfonic acid, also known as terbium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Tb. This compound consists of terbium ions (Tb3+) and trifluoromethanesulfonate ions (CF3SO3^-). It is a colorless solid that is soluble in water and organic solvents. Terbium(III) trifluoromethanesulfonate is known for its high thermal and oxidation stability, making it a valuable compound in various applications .
Méthodes De Préparation
Terbium(III) trifluoromethanesulfonate is typically prepared by reacting terbium metal with trifluoromethanesulfonic acid (CF3SO3H). The reaction is carried out under controlled conditions to ensure the complete conversion of terbium metal to the trifluoromethanesulfonate salt. The general reaction can be represented as follows:
[ \text{Tb} + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Tb(CF}_3\text{SO}_3\text{)}_3 + 3 \text{H}_2 ]
In industrial settings, the production of terbium(III) trifluoromethanesulfonate involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Terbium(III) trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: Terbium(III) trifluoromethanesulfonate can participate in redox reactions, where terbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The trifluoromethanesulfonate ions can be substituted by other ligands in coordination chemistry, leading to the formation of new terbium complexes.
Catalytic Reactions: Terbium(III) trifluoromethanesulfonate is used as a catalyst in organic synthesis, promoting various reactions such as electrophilic aromatic nitration and acylation.
Common reagents used in these reactions include trifluoromethanesulfonic acid, nitric acid, and various organic substrates. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Terbium(III) trifluoromethanesulfonate has a wide range of scientific research applications, including:
Biology: Terbium compounds are used in bioimaging and as luminescent probes due to their unique optical properties.
Medicine: Research is ongoing into the potential use of terbium compounds in medical diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of terbium(III) trifluoromethanesulfonate in catalytic reactions involves the activation of substrates through coordination with terbium ions. The trifluoromethanesulfonate ions enhance the electrophilicity of the terbium center, facilitating various organic transformations. In bioimaging applications, terbium ions emit luminescence upon excitation, allowing for the visualization of biological structures .
Comparaison Avec Des Composés Similaires
Terbium(III) trifluoromethanesulfonate can be compared with other similar compounds such as:
- Ytterbium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
These compounds share similar chemical properties and applications but differ in their specific reactivity and optical properties. Terbium(III) trifluoromethanesulfonate is unique due to its high thermal stability and strong acidity, making it particularly effective in certain catalytic processes .
Propriétés
Formule moléculaire |
C3H3F9O9S3Tb+3 |
|---|---|
Poids moléculaire |
609.2 g/mol |
Nom IUPAC |
terbium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
Clé InChI |
JLYAVYSVLLIWEK-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)


![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)





